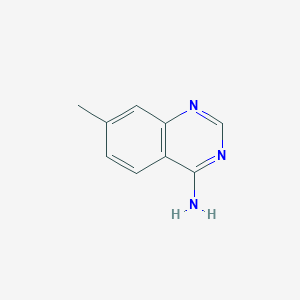

7-Methylquinazolin-4-amine

Overview

Description

7-Methylquinazolin-4-amine, also known as 7-MeQA, is a heterocyclic molecule containing a quinazoline ring system. It has a molecular formula of C9H9N3 and an average mass of 159.188 Da . It has attracted significant attention from researchers due to its potential biological activities and applications.

Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, which are structurally similar to 7-Methylquinazolin-4-amine, involves amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . Another synthetic method involves the nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .Molecular Structure Analysis

The molecular structure of 7-Methylquinazolin-4-amine consists of a quinazoline ring system. The structure analysis of small molecules like 7-Methylquinazolin-4-amine can be performed using tools like “What is this?” (WIT), which provides an approximate but rapid and sufficient quality of the structure of a molecule required in the particular steps in Chemical research .Chemical Reactions Analysis

Quinazoline derivatives, including 7-Methylquinazolin-4-amine, have been studied for their chemical reactions . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

7-Methylquinazolin-4-amine has a molecular formula of C9H9N3 and an average mass of 159.188 Da . Its density is predicted to be 1.238±0.06 g/cm3, with a melting point of 286-289 °C and a boiling point of 340.6±27.0 °C .Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives, including 7-Methylquinazolin-4-amine, have been identified to possess significant anti-cancer properties . They have been used in the synthesis of a variety of compounds with different biological activities, contributing to the development of potential anti-cancer drugs .

Anti-Inflammatory Activity

Quinazoline derivatives have also been found to exhibit anti-inflammatory effects . This makes 7-Methylquinazolin-4-amine a potential candidate for the development of new anti-inflammatory drugs .

Anti-Bacterial Activity

The anti-bacterial properties of quinazoline derivatives have been widely recognized . Therefore, 7-Methylquinazolin-4-amine could be used in the synthesis of new anti-bacterial agents .

Analgesic Activity

Quinazoline derivatives have been associated with analgesic (pain-relieving) effects . This suggests that 7-Methylquinazolin-4-amine could be explored for its potential in pain management .

Anti-Viral Activity

Research has shown that quinazoline derivatives can exhibit anti-viral properties . This indicates that 7-Methylquinazolin-4-amine could be used in the development of anti-viral drugs .

Anti-Tuberculosis Activity

Quinazoline derivatives have been found to possess anti-tuberculosis properties . This suggests that 7-Methylquinazolin-4-amine could be a potential candidate for the development of new anti-tuberculosis drugs .

Mechanism of Action

Mode of Action

Quinazoline derivatives, a class of compounds to which 7-methylquinazolin-4-amine belongs, have been reported to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects . The mode of action is likely related to the interaction of the quinazoline ring with biological targets, leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives have been found to interact with various biochemical pathways, but the specific pathways influenced by 7-Methylquinazolin-4-amine remain to be elucidated .

Pharmacokinetics

Some predicted properties of the compound include a density of 12±01 g/cm³, a boiling point of 3406±270 °C at 760 mmHg, and a vapor pressure of 00±07 mmHg at 25°C . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

As a quinazoline derivative, it may share some of the biological activities associated with this class of compounds, such as antimicrobial and anti-inflammatory effects . .

Action Environment

The action, efficacy, and stability of 7-Methylquinazolin-4-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more . .

Safety and Hazards

Future Directions

Recent advances in the synthesis of quinazolin-4(1H)-ones, which are structurally similar to 7-Methylquinazolin-4-amine, have been highlighted . The discovery of novel transaminases for industrial biocatalysis is also a promising direction for future research . Further studies are needed to explore the potential applications of 7-Methylquinazolin-4-amine in various fields .

properties

IUPAC Name |

7-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMKZYCUJHQJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

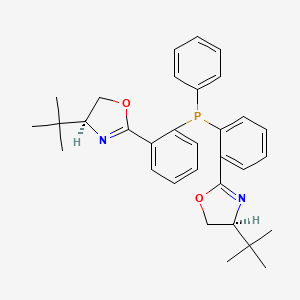

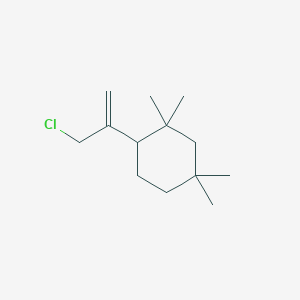

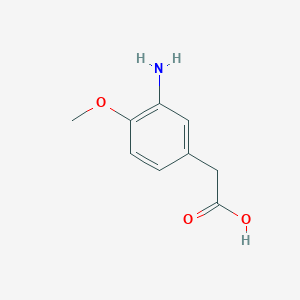

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329801.png)

![2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329806.png)

![3-Chloro-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3329822.png)

![2-[3-(tert-butoxycarbonylaminomethyl)phenyl]-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid](/img/structure/B3329859.png)

![2-Trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B3329868.png)